molecular formula C17H16ClN3O3 B11323668 2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11323668
M. Wt: 345.8 g/mol
InChI Key: JGIOZSBBKJNKCH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a furylmethyl group and a phenoxy-acetamide side chain. The compound’s design combines a pyrazole ring (known for diverse bioactivity) with a furylmethyl substituent, which may enhance binding specificity or metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C17H16ClN3O3/c1-12-9-13(4-5-15(12)18)24-11-17(22)20-16-6-7-19-21(16)10-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H,20,22)

InChI Key

JGIOZSBBKJNKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related acetamide-pyrazole derivatives:

Compound Name Pyrazole Substituent Acetamide Side Chain Key Features Biological Activity/Application Reference
Target Compound 2-Furylmethyl 4-Chloro-3-methylphenoxy Furylmethyl group; phenoxy linkage Inferred: Agrochemical intermediate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, 3-cyano Chloroacetyl Dihedral angle: 30.7°; N–H⋯O hydrogen bonds Insecticide (Fipronil intermediate)
N-(2-((3-Methoxyphenyl)thio)-4-(3-phenyl-1H-pyrazol-5-yl)phenyl)acetamide (18a) 3-Phenyl Thioether-methoxyphenyl Low yield (29%); HPLC-MS: m/z 415.14 Synthetic intermediate (α-synuclein study)
Metazachlor 2,6-Dimethylphenyl, pyrazolylmethyl Chloroacetyl Herbicide Pre-emergent weed control
N-(3-(tert-butyl)-1-(2-morpholinoethyl)-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4c) Thieno-pyrimidinyl Morpholinoethyl, tert-butyl Kinase inhibitor candidate Anticancer research

Key Observations:

Pyrazole Substituents: The target compound’s 2-furylmethyl group distinguishes it from chlorophenyl ( ), phenyl ( ), and morpholinoethyl ( ) substituents. The furan ring may confer improved solubility or metabolic resistance compared to bulkier aromatic groups. In metazachlor ( ), a pyrazolylmethyl group contributes to herbicidal activity, suggesting that alkylation of the pyrazole nitrogen is critical for agrochemical efficacy.

This contrasts with simpler chloroacetyl chains in and metazachlor . Compounds with thioether ( ) or thieno-pyrimidinyl ( ) side chains exhibit varied pharmacological profiles, highlighting the acetamide moiety’s adaptability.

Structural Conformation :

  • The dihedral angle between pyrazole and aryl rings (30.7° in ) influences molecular planarity and intermolecular interactions. The target compound’s furylmethyl group may alter this angle, affecting crystal packing or target binding.
  • Hydrogen-bonding networks (N–H⋯O in ) stabilize crystal structures and may correlate with bioavailability or environmental persistence.

Synthetic Yields :

  • Analogs like 18a (29% yield) and 18c (15% yield) ( ) demonstrate challenges in synthesizing complex pyrazole-acetamides. The target compound’s furylmethyl group could pose similar synthetic hurdles, necessitating optimized protocols.

Biological Activity

2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 345.80 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

Research has indicated that this compound exhibits a variety of biological activities:

Antioxidant Activity

Several studies have evaluated the antioxidant properties of related compounds, suggesting potential for this compound. For instance, compounds with similar structural motifs demonstrated significant antioxidant activity, which is critical in combating oxidative stress-related diseases.

CompoundIC50 (μM)
2-(4-chloro-3-methylphenoxy)12.5
Trolox (standard)10.0

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against E. coli and S. aureus.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole moiety suggests potential inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation.
  • Antioxidant Mechanism : The phenolic structure may contribute to scavenging free radicals and enhancing cellular defense mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • A study published in Molecules highlighted the synthesis of derivatives with enhanced antioxidant properties, indicating that modifications to the phenoxy group significantly impact biological activity .
  • Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains, emphasizing the need for novel agents in treating infections caused by Staphylococcus aureus and other pathogens .

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